HX630

Description

Structure

3D Structure

Propriétés

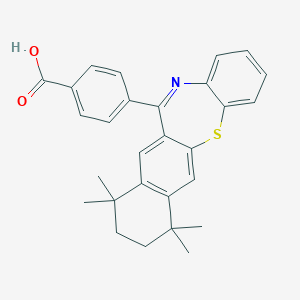

IUPAC Name |

4-(7,7,10,10-tetramethyl-8,9-dihydronaphtho[2,3-b][1,5]benzothiazepin-12-yl)benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H27NO2S/c1-27(2)13-14-28(3,4)21-16-24-19(15-20(21)27)25(17-9-11-18(12-10-17)26(30)31)29-22-7-5-6-8-23(22)32-24/h5-12,15-16H,13-14H2,1-4H3,(H,30,31) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PFGCWQPTOKPRRK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CCC(C2=C1C=C3C(=C2)SC4=CC=CC=C4N=C3C5=CC=C(C=C5)C(=O)O)(C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H27NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80172254 | |

| Record name | HX-630 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80172254 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

441.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

188844-52-2 | |

| Record name | HX 630 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0188844522 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | HX-630 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80172254 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | HX-630 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/N564S742U1 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

The Core Mechanism of Action of HX630: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

HX630 is a potent and selective synthetic agonist for the Retinoid X Receptor (RXR), a pivotal member of the nuclear receptor superfamily. Its mechanism of action is centered on the activation of RXR-containing heterodimers, leading to the modulation of gene transcription networks that regulate critical cellular processes such as proliferation, differentiation, and apoptosis. This document provides an in-depth technical overview of the molecular mechanisms of this compound, summarizing key quantitative data, detailing experimental methodologies, and visualizing the associated signaling pathways.

Introduction: this compound as a Selective Retinoid X Receptor (RXR) Agonist

This compound is a thia-analog of the dibenzodiazepine class of retinoid-synergistic molecules. It functions primarily as a selective agonist for the Retinoid X Receptor (RXR), with the ability to activate all three RXR isoforms (α, β, and γ). RXRs play a central role in cellular signaling by forming heterodimers with other nuclear receptors, including Retinoic Acid Receptors (RARs), Peroxisome Proliferator-Activated Receptors (PPARs), and Liver X Receptors (LXRs). These heterodimeric complexes bind to specific DNA sequences known as response elements in the promoter regions of target genes, thereby regulating their expression.

The primary mechanism of action of this compound involves its binding to the ligand-binding pocket of RXR within these heterodimers. This binding event induces a conformational change in the receptor, leading to the recruitment of coactivator proteins and the initiation of gene transcription. A key characteristic of this compound is its synergistic activity with RAR agonists, such as Am80, in promoting cellular differentiation. While this compound alone can activate RXR-permissive heterodimers (e.g., with PPAR and LXR), its full potential in the context of RXR-RAR heterodimers is realized in the presence of an RAR ligand.

Quantitative Profile of this compound

The following table summarizes the available quantitative data for this compound, providing insights into its potency and activity in various cellular contexts.

| Parameter | Value | Cell Line/System | Comments |

| Cell Proliferation Inhibition | 0.1 - 10 µM (dose-dependent) | AtT20 (pituitary tumor) | This compound inhibits cell proliferation and induces apoptosis in this cell line.[1][2] |

| In Vivo Dosage | 5 mg/kg | BALB/c-nu mouse model | Intraperitoneal injection, 3 times a week, was shown to reduce tumor growth of AtT20 cells.[1][2] |

| Synergistic Activity with Am80 | 5 µM (this compound) + 5 µM (Am80) | MG5 (microglial) | Co-treatment synergistically increased RARE (Retinoic Acid Response Element) reporter activity by 15.9-fold compared to Am80 alone (4.3-fold).[3] |

Core Signaling Pathways

The biological effects of this compound are mediated through its interaction with and activation of RXR-containing heterodimers. The downstream signaling pathways are dependent on the specific heterodimeric partner.

Synergistic Activation of the RXR-RAR Heterodimer

A primary mechanism of this compound is its ability to synergize with RAR agonists to activate the RXR-RAR heterodimer. In its unliganded state, the RXR-RAR heterodimer is often bound to corepressor proteins, which inhibit gene transcription. The binding of an RAR agonist (like Am80) to the RAR subunit causes a partial release of these corepressors. The subsequent or concurrent binding of this compound to the RXR subunit induces a further conformational change, leading to the full recruitment of coactivator complexes and robust transcriptional activation of target genes containing a Retinoic Acid Response Element (RARE).

References

In-Depth Technical Guide: HX630 as a Retinoid X Receptor (RXR) Agonist

For Researchers, Scientists, and Drug Development Professionals

Introduction to HX630 and the Retinoid X Receptor (RXR)

This compound is a potent synthetic agonist of the Retinoid X Receptor (RXR), a member of the nuclear receptor superfamily.[1][2] RXRs are critical regulators of a vast array of physiological processes, including cell development, differentiation, metabolism, and apoptosis.[2] They function as ligand-activated transcription factors, forming either homodimers or, more commonly, heterodimers with other nuclear receptors such as Retinoic Acid Receptors (RARs), Liver X Receptors (LXRs), Peroxisome Proliferator-Activated Receptors (PPARs), and the Vitamin D Receptor (VDR).[3] This heterodimerization allows RXR to act as a master regulator, integrating signals from various pathways to control gene expression.[3]

This compound's ability to potently activate RXR makes it a valuable tool for investigating the therapeutic potential of targeting the RXR signaling pathway in various diseases. Research has particularly focused on its application in Cushing's disease, Alzheimer's disease, and certain types of cancer.[1][2] This technical guide provides a comprehensive overview of this compound, including its mechanism of action, quantitative data from key studies, detailed experimental protocols, and visualizations of the relevant signaling pathways.

Mechanism of Action of this compound

As an RXR agonist, this compound binds to the ligand-binding domain (LBD) of RXR, inducing a conformational change in the receptor. This change facilitates the dissociation of corepressor proteins and the recruitment of coactivator complexes to the RXR heterodimer.[3] This entire complex then binds to specific DNA sequences known as hormone response elements (HREs) in the promoter regions of target genes, leading to the modulation of their transcription.

The specific downstream effects of this compound activation are dependent on the heterodimeric partner of RXR. For instance:

-

RXR/RAR Heterodimers: In conjunction with an RAR agonist, this compound can synergistically enhance the transcription of RAR target genes, which are involved in cell differentiation and proliferation.[4]

-

RXR/LXR Heterodimers: Activation of this heterodimer by this compound can lead to the upregulation of genes involved in cholesterol efflux and lipid metabolism.

The pleiotropic effects of RXR activation underscore the importance of understanding the specific cellular context and the available heterodimerization partners when studying the effects of this compound.

Quantitative Data Summary

The following tables summarize the key quantitative findings from in vitro and in vivo studies investigating the effects of this compound.

Table 1: In Vitro Efficacy of this compound in AtT20 Mouse Pituitary Corticotroph Tumor Cells

| Parameter | Concentration/Time | Result | Reference |

| Cell Proliferation | 10 µM | Significant inhibition | [1][2] |

| Apoptosis | 0.1-10 µM (96 h) | Dose-dependent induction | [1][2] |

| Pomc mRNA Expression | Dose-dependent | Decrease | [1][2] |

| ACTH Secretion | Dose-dependent | Decrease | [1][2] |

Table 2: In Vivo Efficacy of this compound in a Cushing's Disease Xenograft Model

| Animal Model | Treatment Protocol | Key Findings | Reference |

| BALB/c-nu mice with AtT20 cell xenografts | 5 mg/kg, intraperitoneal injection, 3 times a week for 3 weeks | - Significantly reduced tumor volume- Significantly reduced Pomc mRNA expression in tumor cells- No significant difference in body weight or plasma ACTH levels | [1][2] |

Detailed Experimental Protocols

In Vitro Cell Proliferation and Apoptosis Assays in AtT20 Cells

This protocol is based on the methodologies suggested by studies on the effects of RXR agonists on pituitary tumor cells.

4.1.1 Cell Culture

-

Cell Line: AtT20/D16v-F2 mouse pituitary corticotroph tumor cells.

-

Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

-

Culture Conditions: 37°C in a humidified atmosphere of 5% CO2.

4.1.2 Cell Proliferation Assay (MTT Assay)

-

Seed AtT20 cells in a 96-well plate at a density of 5 x 10³ cells/well.

-

Allow cells to adhere overnight.

-

Treat the cells with various concentrations of this compound (e.g., 0.1, 1, 10 µM) or vehicle control (e.g., DMSO) for 96 hours.

-

Add 10 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well.[5][6][7]

-

Incubate for 4 hours at 37°C.

-

Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate cell viability as a percentage of the vehicle-treated control.

4.1.3 Apoptosis Assay (TUNEL Assay)

-

Culture AtT20 cells on glass coverslips in a 24-well plate.

-

Treat cells with this compound as described for the proliferation assay.

-

Wash cells with Phosphate-Buffered Saline (PBS).

-

Fix the cells with 4% paraformaldehyde in PBS for 25 minutes at room temperature.

-

Permeabilize the cells with 0.2% Triton X-100 in PBS for 5 minutes.

-

Perform TUNEL (Terminal deoxynucleotidyl transferase dUTP Nick End Labeling) staining according to the manufacturer's instructions of a commercially available kit. This typically involves an enzymatic reaction to label the 3'-OH ends of fragmented DNA.[8]

-

Counterstain the nuclei with DAPI (4',6-diamidino-2-phenylindole).

-

Mount the coverslips on microscope slides.

-

Visualize and quantify the percentage of TUNEL-positive (apoptotic) cells using a fluorescence microscope.

In Vivo Xenograft Mouse Model of Cushing's Disease

This protocol is a generalized representation of a subcutaneous xenograft model.

4.2.1 Animal Model

-

Strain: 5-week-old male BALB/c-nu/nu mice.

-

Acclimatization: House the animals for at least one week before the experiment with free access to food and water.

4.2.2 Tumor Cell Implantation

-

Harvest AtT20 cells during the logarithmic growth phase.

-

Resuspend the cells in sterile PBS or culture medium.

-

Subcutaneously inject 1 x 10⁷ cells in a volume of 100 µL into the flank of each mouse.[9]

4.2.3 Treatment Protocol

-

Monitor tumor growth regularly using calipers.

-

When tumors reach a palpable size (e.g., 50-100 mm³), randomize the mice into treatment and control groups.

-

Administer this compound (5 mg/kg) or vehicle control via intraperitoneal injection three times a week for three weeks.[2]

-

Measure tumor volume and body weight regularly throughout the study.

4.2.4 Endpoint Analysis

-

At the end of the treatment period, euthanize the mice.

-

Excise the tumors and measure their final weight and volume.

-

Process a portion of the tumor tissue for RNA extraction and subsequent quantitative real-time PCR (qRT-PCR) to analyze the expression of target genes like Pomc.

-

Collect blood samples for the measurement of plasma ACTH levels by ELISA.

Signaling Pathways and Experimental Workflows

RXR Heterodimerization and Transcriptional Activation

Caption: RXR heterodimerization and transcriptional activation pathway.

Experimental Workflow for In Vitro Studies

Caption: Workflow for in vitro analysis of this compound effects.

Experimental Workflow for In Vivo Xenograft Study

Caption: Workflow for in vivo xenograft study of this compound.

Conclusion

This compound is a potent and valuable research tool for elucidating the complex roles of the Retinoid X Receptor in health and disease. Its ability to modulate gene expression through heterodimerization with a variety of nuclear receptors opens up numerous avenues for therapeutic intervention. The data and protocols presented in this guide provide a solid foundation for researchers and drug development professionals to design and execute further studies aimed at harnessing the therapeutic potential of RXR agonism. Future research should focus on elucidating the precise binding kinetics of this compound with different RXR isoforms and its effects on a wider range of RXR heterodimers to fully understand its pharmacological profile.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. immune-system-research.com [immune-system-research.com]

- 3. Retinoid X receptor - Wikipedia [en.wikipedia.org]

- 4. stemcell.com [stemcell.com]

- 5. MTT assay protocol | Abcam [abcam.com]

- 6. merckmillipore.com [merckmillipore.com]

- 7. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - HK [thermofisher.com]

- 8. clyte.tech [clyte.tech]

- 9. Protocol Online: Xenograft Tumor Model Protocol [protocol-online.org]

The Role of HX630 in Retinoid Signaling Pathways: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Retinoid signaling, a crucial pathway in cellular differentiation, proliferation, and apoptosis, is mediated by two families of nuclear receptors: the retinoic acid receptors (RARs) and the retinoid X receptors (RXRs).[1] These receptors function as ligand-activated transcription factors, forming heterodimers (RAR/RXR) that bind to specific DNA sequences known as retinoic acid response elements (RAREs) to regulate gene expression.[1][2] While RARs bind to all-trans-retinoic acid (atRA) and 9-cis-retinoic acid (9cRA), RXRs exclusively bind to 9cRA.[3] The activation of these signaling pathways is a key area of research for therapeutic intervention in various diseases, including cancer and neurodegenerative disorders.

This technical guide provides a comprehensive overview of the role of HX630, a synthetic retinoid, in the context of retinoid signaling pathways. This compound has been identified as a selective RXR agonist, and its unique properties in modulating RXR-containing heterodimers make it a valuable tool for research and a potential candidate for drug development.

This compound: A Thia-Analog with RXR Agonist Activity

This compound is a synthetic, thia-analog of the dibenzodiazepine derivative HX600.[4] It has been characterized as a retinoid X receptor (RXR) pan-agonist, meaning it can activate all three RXR subtypes (α, β, and γ).[4] Its primary mechanism of action involves binding to the ligand-binding pocket of RXR, which induces a conformational change in the receptor. This change facilitates the recruitment of coactivator proteins and the initiation of target gene transcription.[5]

One of the key features of this compound is its ability to act as a "retinoid synergist."[4] While it may have limited activity on its own in certain cellular contexts, it can significantly enhance the transcriptional activity of RAR agonists when they are co-administered.[4] This synergistic effect is attributed to the activation of the RXR subunit within the RAR/RXR heterodimer, leading to a more robust transcriptional response.[4]

Quantitative Analysis of this compound Activity

| Assay Type | Cell Line | Heterodimer | Agonist(s) | Effect of this compound | Reference |

| HL-60 Cell Differentiation | HL-60 | RAR/RXR | Am80 (RARα-selective agonist) | Enhanced Am80-induced differentiation | [4] |

| Transcriptional Activation (Reporter Assay) | COS cells | RARα/RXR | RARα agonist | Synergistically induced transcription from a DR5-based reporter | [4] |

| Transcriptional Activation (Reporter Assay) | COS cells | RARβ/RXR | RARβ agonist | Synergistically induced transcription from a DR5-based reporter | [4] |

| Transcriptional Activation (Reporter Assay) | - | RXR homodimer | This compound | Induced transcription from a DR1-based reporter | [4] |

| ABCA1 mRNA Expression | Differentiated THP-1 cells | LXR/RXR | This compound | Enhanced ABCA1 mRNA expression | [6] |

| ABCA1 mRNA Expression | RAW264 cells | LXR/RXR | This compound | Inactive in increasing ABCA1 mRNA | [6] |

| PPARγ/RXR Activation | - | PPARγ/RXR | This compound | Able to activate PPARγ/RXR |

Signaling Pathways and Logical Relationships

The following diagrams illustrate the core retinoid signaling pathway and the role of this compound, as well as a logical workflow for its characterization.

References

- 1. Recent Advances in the Role of Vitamins in the Prevention and Treatment of Alzheimer’s Disease: A Literature Review | Sohail | Advancements in Life Sciences [submission.als-journal.com]

- 2. Nuclear Receptors as Therapeutic Targets for Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Frontiers | Clinical PET Imaging of Microglial Activation: Implications for Microglial Therapeutics in Alzheimer’s Disease [frontiersin.org]

- 4. scielo.br [scielo.br]

- 5. Curcumin as "Curecumin": from kitchen to clinic - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

An In-depth Technical Guide to HX630 and its Interaction with RXR-RAR Heterodimers

For Researchers, Scientists, and Drug Development Professionals

Introduction

HX630 is a synthetic, thia-analog of dibenzodiazepine compounds that functions as a potent Retinoid X Receptor (RXR) agonist. It has garnered interest in the field of nuclear receptor signaling due to its ability to synergistically enhance the transcriptional activity of Retinoic Acid Receptor (RAR) agonists when acting upon RXR-RAR heterodimers. This guide provides a comprehensive technical overview of the molecular mechanisms, quantitative data, and experimental methodologies related to the interaction of this compound with the RXR-RAR heterodimeric complex.

Core Mechanism of Action: Synergistic Activation of the RXR-RAR Heterodimer

The biological effects of retinoids are primarily mediated by two families of nuclear receptors: the Retinoic Acid Receptors (RARs) and the Retinoid X Receptors (RXRs). These receptors function as ligand-inducible transcription factors that, as heterodimers, bind to specific DNA sequences known as Retinoic Acid Response Elements (RAREs) in the promoter regions of target genes, thereby regulating their expression.

In the absence of a ligand, the RXR-RAR heterodimer is bound to RAREs and is associated with corepressor proteins (e.g., SMRT, NCoR), which recruit histone deacetylases to maintain a repressive chromatin state and inhibit gene transcription. The binding of an RAR agonist (like all-trans retinoic acid, ATRA) to the RAR subunit induces a conformational change that leads to the dissociation of corepressors and the recruitment of coactivator proteins (e.g., SRC-1, TIF2, ACTR). These coactivators possess histone acetyltransferase activity or recruit other proteins with this activity, leading to chromatin decondensation and transcriptional activation.

A key feature of the RXR-RAR heterodimer is the phenomenon of RXR subordination , where the RXR subunit is "silent" and cannot independently activate transcription, even when bound by an RXR-specific agonist. However, when the RAR subunit is occupied by an agonist, the heterodimer becomes permissive to the action of an RXR agonist.

This compound, as an RXR agonist, exemplifies this synergistic activation. By binding to the RXR subunit of an RAR-agonist-occupied heterodimer, this compound induces a further conformational change in the complex. This dual-agonist occupancy is thought to stabilize the binding of coactivators, leading to a more robust and enhanced transcriptional response than with an RAR agonist alone. At high concentrations, some dibenzodiazepine analogs have been observed to exhibit RAR pan-antagonist activity, suggesting a complex, concentration-dependent dual functionality.

Quantitative Data

Table 1: Synergistic Effects of this compound on HL-60 Cell Differentiation

| Compound/Combination | EC50 / SEC50 (nM) | Assay Type | Cell Line | Reference |

|---|---|---|---|---|

| Am80 (RARα-selective agonist) | Varies | Differentiation | HL-60 | [1] |

| this compound with Am80 | Potentiation observed | Synergistic Differentiation | HL-60 |[1] |

Note: This table is illustrative. Specific EC50 values for Am80 can vary between experiments. The key finding is the potentiation of RAR agonist activity by this compound.

Experimental Protocols

The following are detailed, generalized protocols for key experiments used to characterize the interaction of compounds like this compound with RXR-RAR heterodimers. These should be adapted and optimized for specific experimental conditions.

HL-60 Cell Differentiation Assay (NBT Reduction)

This assay assesses the ability of compounds to induce the differentiation of human promyelocytic leukemia (HL-60) cells into a more mature, granulocytic phenotype.

Materials:

-

HL-60 cells

-

RPMI-1640 medium supplemented with fetal bovine serum (FBS) and antibiotics

-

This compound, RAR agonist (e.g., ATRA or Am80)

-

Nitroblue tetrazolium (NBT)

-

Phorbol 12-myristate 13-acetate (PMA)

-

Phosphate-buffered saline (PBS)

-

Hemocytometer or automated cell counter

-

Microscope

Protocol:

-

Cell Culture: Maintain HL-60 cells in suspension culture in RPMI-1640 medium supplemented with 10-20% FBS at 37°C in a humidified atmosphere of 5% CO2.

-

Treatment: Seed HL-60 cells at a density of 2 x 105 cells/mL. Treat cells with various concentrations of the RAR agonist alone, this compound alone, or a combination of the two. Include a vehicle control (e.g., DMSO).

-

Incubation: Incubate the cells for 72-96 hours.

-

NBT Reduction Assay: a. Harvest the cells by centrifugation. b. Resuspend the cell pellet in fresh medium containing NBT (1 mg/mL) and PMA (100 ng/mL). c. Incubate at 37°C for 20-30 minutes. d. Add a drop of the cell suspension to a microscope slide and count the number of cells containing intracellular blue-black formazan (B1609692) deposits (NBT-positive cells) versus the total number of cells. At least 200 cells should be counted per sample.

-

Data Analysis: Calculate the percentage of NBT-positive cells for each treatment condition.

Transient Transactivation (Reporter Gene) Assay

This assay measures the ability of a ligand to activate transcription from a reporter gene under the control of a specific RARE.

Materials:

-

Mammalian cell line (e.g., HEK293T, CV-1)

-

Expression vectors for full-length RAR and RXR, or their ligand-binding domains (LBDs) fused to a GAL4 DNA-binding domain (DBD).

-

Reporter plasmid containing a RARE upstream of a luciferase or β-galactosidase gene.

-

Transfection reagent (e.g., Lipofectamine).

-

This compound, RAR agonist, and/or antagonist.

-

Cell lysis buffer and substrate for the reporter enzyme.

-

Luminometer or spectrophotometer.

Protocol:

-

Cell Seeding: Seed cells in 24- or 48-well plates to be 70-80% confluent at the time of transfection.

-

Transfection: Co-transfect the cells with the RAR and RXR expression vectors and the RARE-reporter plasmid using a suitable transfection reagent according to the manufacturer's instructions. A control plasmid (e.g., expressing Renilla luciferase) can be co-transfected for normalization of transfection efficiency.

-

Treatment: After 18-24 hours, replace the medium with fresh medium containing the test compounds (this compound, RAR agonist, or combination) at various concentrations.

-

Incubation: Incubate for another 24 hours.

-

Cell Lysis and Reporter Assay: Lyse the cells and measure the reporter enzyme activity according to the manufacturer's protocol.

-

Data Analysis: Normalize the reporter gene activity to the control plasmid activity. Plot the dose-response curves to determine EC50 values.

Electrophoretic Mobility Shift Assay (EMSA)

EMSA is used to detect the binding of the RXR-RAR heterodimer to a specific RARE DNA probe and to assess how this interaction is affected by ligands.

Materials:

-

Purified recombinant RAR and RXR proteins or in vitro translated proteins.

-

Double-stranded oligonucleotide probe containing a RARE (e.g., DR5), labeled with 32P or a fluorescent dye.

-

Poly(dI-dC) as a non-specific competitor DNA.

-

Binding buffer (e.g., containing Tris-HCl, KCl, DTT, glycerol).

-

This compound, RAR agonist.

-

Native polyacrylamide gel.

-

Electrophoresis apparatus.

-

Phosphorimager or fluorescence scanner.

Protocol:

-

Binding Reaction: In a microcentrifuge tube, combine the binding buffer, poly(dI-dC), and the labeled RARE probe.

-

Add the purified RAR and RXR proteins.

-

Add the test compounds (vehicle, this compound, RAR agonist, or combination).

-

Incubate the reaction mixture at room temperature for 20-30 minutes to allow protein-DNA binding to reach equilibrium.

-

Electrophoresis: Load the samples onto a native polyacrylamide gel and run the gel in a cold room or with a cooling system to prevent dissociation of the complexes.

-

Detection: Dry the gel (for 32P) and expose it to a phosphor screen, or scan the wet gel (for fluorescent probes).

-

Analysis: Analyze the resulting bands. A slower migrating band compared to the free probe indicates the formation of a protein-DNA complex.

Co-immunoprecipitation (Co-IP) / GST Pull-down Assay

These assays are used to investigate the interaction between the RXR-RAR heterodimer and coregulator proteins (coactivators or corepressors) and how these interactions are modulated by ligands.

Materials:

-

Cell lysate containing overexpressed tagged RAR, RXR, and a coregulator; or purified recombinant proteins (e.g., GST-tagged coregulator and 35S-labeled in vitro translated receptors).

-

Antibody against the tag on one of the proteins (for Co-IP) or glutathione-sepharose beads (for GST pull-down).

-

Wash buffer and elution buffer.

-

SDS-PAGE and Western blotting reagents or autoradiography equipment.

-

This compound, RAR agonist.

Protocol (GST Pull-down):

-

Protein Binding: Incubate GST-tagged coregulator protein with glutathione-sepharose beads.

-

Add 35S-labeled RAR and RXR proteins.

-

Add test compounds (vehicle, this compound, RAR agonist, or combination).

-

Incubate to allow protein-protein interactions.

-

Washing: Wash the beads several times with wash buffer to remove non-specific binders.

-

Elution: Elute the bound proteins from the beads using elution buffer (e.g., containing reduced glutathione (B108866) or SDS-PAGE loading buffer).

-

Analysis: Analyze the eluted proteins by SDS-PAGE followed by autoradiography to detect the presence of the labeled receptors.

Visualizations

Caption: RXR-RAR signaling pathway modulation by ligands.

Caption: Workflow for a transient transactivation reporter assay.

Caption: Logical flow of synergistic activation by this compound and an RAR agonist.

Conclusion

This compound is a valuable tool for studying the intricacies of RXR-RAR heterodimer signaling. Its ability to act as an RXR agonist and synergize with RAR agonists highlights the cooperative nature of ligand-dependent transactivation within this nuclear receptor complex. While the available data strongly support its mechanism of action through the RXR subunit, a more complete understanding would be facilitated by further research to determine its precise binding affinities and to elucidate the structural basis of its interaction with the RXR-RAR heterodimer. The experimental protocols provided in this guide offer a framework for researchers to further investigate the molecular details of this compound and other novel modulators of nuclear receptor activity.

References

An In-depth Technical Guide to HX630: A Potent Retinoid X Receptor Agonist

This technical guide provides a comprehensive overview of the chemical structure, properties, and biological activities of HX630, a potent and selective Retinoid X Receptor (RXR) agonist. This document is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of RXR modulation.

Chemical Structure and Properties

This compound, with the CAS number 188844-52-2, is chemically known as 4-(7,8,9,10-tetrahydro-7,7,10,10-tetramethylbenzo[b]naphtho[2,3-f][1]thiazepin-12-yl)benzoic Acid.[1] Its molecular formula is C₂₈H₂₇NO₂S, and it has a molecular weight of 441.58 g/mol .[1]

Chemical Structure:

Caption: Chemical structure of this compound.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| CAS Number | 188844-52-2 | [1] |

| Molecular Formula | C₂₈H₂₇NO₂S | [1] |

| Molecular Weight | 441.58 g/mol | [1] |

| IUPAC Name | 4-(7,8,9,10-tetrahydro-7,7,10,10-tetramethylbenzo[b]naphtho[2,3-f][1]thiazepin-12-yl)benzoic Acid | [1] |

| Solubility | Soluble in DMSO | |

| Storage | Store at -20°C for long-term |

Mechanism of Action and Signaling Pathways

This compound is a potent agonist of the Retinoid X Receptor (RXR), a type of nuclear receptor that plays a crucial role in regulating gene expression.[2] RXRs function by forming heterodimers with other nuclear receptors, such as Liver X Receptors (LXRs) and Peroxisome Proliferator-Activated Receptors (PPARs). These heterodimers then bind to specific DNA sequences known as response elements in the promoter regions of target genes, thereby modulating their transcription.

The activation of RXR by this compound can lead to the transcriptional regulation of various genes involved in cell proliferation, differentiation, apoptosis, and metabolism.

Signaling Pathway of this compound in Macrophages:

Caption: this compound activates RXR, which forms heterodimers with LXRα and PPARγ to regulate ABCA1 gene expression and promote cholesterol efflux in macrophages.

Biological Activities and Therapeutic Potential

This compound has demonstrated a range of biological activities in preclinical studies, suggesting its potential therapeutic application in various diseases.

Table 2: Summary of Biological Activities of this compound

| Biological Effect | Cell Line/Model | Concentration/Dosage | Key Findings | Reference |

| Anti-proliferative and Pro-apoptotic | AtT20 (mouse pituitary tumor cells) | 0.1-10 μM | Dose-dependently inhibited cell proliferation and induced apoptosis. Decreased Pomc mRNA expression and ACTH secretion. | |

| Anti-tumor | AtT20 xenograft in BALB/c-nu mice | 5 mg/kg (i.p., 3 times/week for 3 weeks) | Reduced tumor growth and Pomc mRNA expression in tumor cells. | |

| Induction of ABCA1 Expression | Differentiated THP-1 cells (human macrophages) | Not specified | Enhanced ABCA1 mRNA expression and apoA-I-dependent cellular cholesterol release. | [1] |

| Cell-type Specific ABCA1 Induction | RAW264 cells (mouse macrophages) and undifferentiated THP-1 cells | Not specified | Inactive in increasing ABCA1 mRNA, suggesting a cell-type-dependent effect. | [1] |

| Neuroprotection | Retinal neurons and pigment epithelial cells | Not specified | Prevented BMAA-induced cell death, reduced ROS generation, and preserved mitochondrial potential. |

Experimental Protocols

This section provides detailed methodologies for key experiments involving this compound.

Cell Culture and Treatment

AtT20 Cell Culture:

-

Culture AtT-20 cells (ATCC® CCL-89™) in a humidified incubator at 37°C with 5% CO₂.

-

Use F-12K Medium (ATCC® 30-2004™) supplemented with 15% horse serum and 2.5% fetal bovine serum as the growth medium.

-

For experiments, seed cells at a density of 1 x 10⁵ cells/well in 24-well plates.

-

After 24 hours, treat the cells with various concentrations of this compound (dissolved in DMSO, final DMSO concentration <0.1%) for the desired duration.

THP-1 and RAW264 Cell Culture:

-

Culture THP-1 (human monocytic) and RAW264 (murine macrophage) cell lines in RPMI-1640 medium supplemented with 10% fetal bovine serum, 100 U/mL penicillin, and 100 µg/mL streptomycin.

-

Maintain the cells at 37°C in a humidified atmosphere of 5% CO₂.

-

For differentiation of THP-1 monocytes into macrophages, treat the cells with 100 nM phorbol (B1677699) 12-myristate 13-acetate (PMA) for 48 hours.

-

After differentiation, incubate the cells in fresh medium containing this compound for the specified time.

Apoptosis Assay in AtT20 Cells

Experimental Workflow:

Caption: Workflow for assessing apoptosis in this compound-treated AtT20 cells using Annexin V/PI staining and flow cytometry.

Protocol:

-

Seed AtT20 cells in 6-well plates and treat with this compound as described in section 4.1.

-

After 48 hours of treatment, harvest the cells by trypsinization.

-

Wash the cells twice with cold phosphate-buffered saline (PBS).

-

Resuspend the cells in 1X Annexin-binding buffer.

-

Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension and incubate for 15 minutes at room temperature in the dark.

-

Analyze the stained cells by flow cytometry to quantify the percentage of apoptotic cells (Annexin V positive, PI negative) and necrotic cells (Annexin V and PI positive).

ABCA1 mRNA Expression Analysis by qRT-PCR

Protocol:

-

Culture and treat differentiated THP-1 or RAW264 cells with this compound.

-

Extract total RNA from the cells using a suitable RNA isolation kit according to the manufacturer's instructions.

-

Synthesize cDNA from the total RNA using a reverse transcription kit.

-

Perform quantitative real-time PCR (qRT-PCR) using a thermal cycler with SYBR Green master mix and primers specific for ABCA1 and a housekeeping gene (e.g., GAPDH).

-

The relative expression of ABCA1 mRNA is calculated using the 2-ΔΔCt method, normalized to the housekeeping gene.

Cholesterol Efflux Assay

Protocol:

-

Differentiate THP-1 cells into macrophages in 24-well plates.

-

Label the cells with [³H]-cholesterol (1 µCi/mL) in serum-free medium for 24 hours.

-

Wash the cells and equilibrate them with serum-free medium containing this compound for 18 hours.

-

Induce cholesterol efflux by adding apolipoprotein A-I (ApoA-I; 10 µg/mL) to the medium and incubate for 4 hours.

-

Collect the medium and lyse the cells with 0.1 N NaOH.

-

Measure the radioactivity in the medium and the cell lysate using a scintillation counter.

-

Calculate the percentage of cholesterol efflux as: (radioactivity in medium / (radioactivity in medium + radioactivity in cell lysate)) x 100%.

Conclusion

This compound is a valuable research tool for studying the diverse biological roles of RXR. Its potent and selective agonist activity allows for the investigation of RXR-mediated signaling pathways in various cellular contexts. The preclinical data on its anti-proliferative, pro-apoptotic, and neuroprotective effects highlight its potential as a lead compound for the development of novel therapeutics for cancer, Cushing's disease, and neurodegenerative disorders. Further research is warranted to fully elucidate its mechanisms of action and to evaluate its safety and efficacy in clinical settings.

References

Discovery and Initial Characterization of HX630: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed overview of the discovery and initial characterization of HX630, a synthetic thia-analog of dibenzodiazepine. This compound is a retinoid synergist that functions as a retinoid X receptor (RXR) pan-agonist, enhancing the transcriptional activity of retinoic acid receptor (RAR) agonists through the activation of RXR-RAR heterodimers. Notably, at high concentrations, this compound exhibits a dual functionality, acting as a RAR pan-antagonist. This guide summarizes the available data on its mechanism of action, cellular effects, and provides generalized experimental protocols for its characterization. Due to the limited availability of specific quantitative data in the public domain, representative data from analogous compounds are presented to provide context.

Introduction

This compound is a member of a class of synthetic dibenzodiazepine derivatives developed to modulate retinoid signaling pathways. Retinoid signaling, mediated by the nuclear receptor superfamilies of retinoic acid receptors (RARs) and retinoid X receptors (RXRs), plays a critical role in cellular differentiation, proliferation, and apoptosis. The discovery of molecules that can selectively modulate these pathways, such as this compound, offers potential therapeutic avenues in oncology and other diseases.

Core Characteristics of this compound

The initial characterization of this compound has defined its primary molecular mechanism and cellular functions.

Mechanism of Action

This compound's primary mechanism is the potentiation of RAR-mediated signaling through its action as an RXR pan-agonist. It selectively activates the RXR-RAR heterodimer, leading to enhanced transcriptional activation of target genes. It has been suggested that this compound and its analogs are RXR-RAR heterodimer-selective activators due to their weak in vitro binding to RXRs. Furthermore, this compound displays a dual-action mechanism; at elevated concentrations, it functions as a RAR pan-antagonist.

Cellular Effects

The functional consequences of this compound's activity have been observed in various cell-based assays:

-

Enhanced Cell Differentiation: In human promyelocytic leukemia (HL-60) cells, this compound enhances the differentiation-inducing effects of RARα-selective agonists.

-

Modulation of Gene Expression: The ability of this compound to induce the expression of the ATP-binding cassette transporter A1 (ABCA1) in macrophage cell lines is dependent on the cellular context, particularly the expression level of peroxisome proliferator-activated receptor-gamma (PPARγ), indicating cross-talk with other nuclear receptor pathways.[1]

Quantitative Data

| Parameter | Receptor Target | Compound Class/Example | Representative Value(s) |

| Binding Affinity (Kd) | RXRα, RXRβ, RXRγ | RXR Agonist (e.g., 9-cis-RA) | 14-18 nM |

| RARα, RARβ, RARγ | RAR Antagonist (e.g., AGN 193109) | 2-3 nM | |

| Transactivation (EC50) | RXRα, RXRβ, RXRγ | RXR Agonist (e.g., 9-cis-RA) | 7-20 nM |

| Inhibition (IC50) | RARα, RARβ, RARγ | RAR Antagonist (e.g., AGN 194310) | 16-34 nM (Cell-based) |

Disclaimer: The data presented in this table are for representative compounds and are intended for illustrative purposes only. These values have not been experimentally determined for this compound.

Experimental Protocols

The following are detailed methodologies for key experiments typically used in the characterization of novel retinoid receptor modulators like this compound.

HL-60 Cell Differentiation Assay

This assay is used to determine the ability of a compound to induce or enhance the differentiation of myeloid precursor cells into mature granulocytes.

-

Cell Culture:

-

Maintain HL-60 cells in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

-

Incubate cells at 37°C in a humidified atmosphere with 5% CO2.

-

-

Treatment:

-

Seed HL-60 cells at a density of 2 x 10^5 cells/mL in fresh medium.

-

Treat cells with varying concentrations of this compound in the presence and absence of a fixed, sub-optimal concentration of a RAR agonist (e.g., all-trans retinoic acid, ATRA).

-

Include appropriate vehicle controls.

-

-

Differentiation Assessment (Nitroblue Tetrazolium - NBT Reduction Assay):

-

After 72-96 hours of incubation, harvest the cells by centrifugation.

-

Resuspend the cell pellet in 200 µL of NBT solution (1 mg/mL NBT in PBS containing 200 ng/mL phorbol (B1677699) 12-myristate 13-acetate - PMA).

-

Incubate for 25 minutes at 37°C.

-

Add 1 mL of 0.5 M HCl to stop the reaction.

-

Centrifuge the cells and aspirate the supernatant.

-

Add 200 µL of dimethyl sulfoxide (B87167) (DMSO) to dissolve the formazan (B1609692) precipitate.

-

Read the absorbance at 570 nm using a microplate reader.

-

The percentage of differentiated cells is proportional to the absorbance.

-

RXR-RAR Heterodimer Transactivation Assay (Luciferase Reporter Assay)

This assay quantifies the ability of a compound to activate the RXR-RAR heterodimer and drive the expression of a reporter gene.

-

Cell Culture and Transfection:

-

Plate a suitable cell line (e.g., HEK293T or CV-1) in 24-well plates.

-

Co-transfect the cells with expression vectors for RAR and RXR, a luciferase reporter plasmid containing a retinoic acid response element (RARE) upstream of the luciferase gene, and a β-galactosidase expression vector (for transfection efficiency normalization).

-

-

Treatment:

-

After 24 hours, replace the medium with fresh medium containing various concentrations of this compound, with and without a fixed concentration of a RAR agonist.

-

-

Luciferase Assay:

-

After another 24 hours of incubation, lyse the cells.

-

Measure luciferase activity in the cell lysates using a luminometer according to the manufacturer's protocol.

-

Measure β-galactosidase activity for normalization.

-

-

Data Analysis:

-

Normalize luciferase activity to β-galactosidase activity.

-

Plot the fold induction of luciferase activity relative to the vehicle control against the concentration of this compound to determine the EC50 value.

-

RAR Pan-Antagonist Assay

This assay assesses the ability of a compound to inhibit the activation of RARs by a known agonist.

-

Cell Culture and Transfection:

-

Follow the same procedure as for the transactivation assay, transfecting with RAR expression vectors and a RARE-luciferase reporter.

-

-

Treatment:

-

Treat the cells with a fixed concentration of a potent RAR agonist (e.g., ATRA or a synthetic pan-agonist) at its approximate EC80 concentration.

-

Concurrently, add varying concentrations of this compound.

-

-

Luciferase Assay and Data Analysis:

-

Perform the luciferase assay as described above.

-

Plot the percentage inhibition of agonist-induced luciferase activity against the concentration of this compound to determine the IC50 value.

-

Visualizations

Signaling Pathway of this compound Action

Caption: Signaling pathway of this compound as an RXR agonist synergizing with a RAR agonist.

Experimental Workflow for this compound Characterization

Caption: General experimental workflow for the characterization of a retinoid modulator.

Logical Relationship of this compound's Dual Functionality

Caption: Concentration-dependent dual functionality of this compound.

References

An In-depth Technical Guide to the Effects of HX630 on Gene Transcription via Nuclear Receptors

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the molecular mechanisms by which HX630, a synthetic retinoid X receptor (RXR) agonist, modulates gene transcription through its interaction with nuclear receptors. This compound, a thia-analog of the dibenzodiazepine HX600, functions as a pan-agonist for RXR, a master regulator of a vast array of physiological processes through its ability to form heterodimers with other nuclear receptors. This guide details the effects of this compound on the transcriptional activity of Peroxisome Proliferator-Activated Receptor-gamma (PPARγ) and Liver X Receptor (LXR), summarizing key quantitative data and providing detailed experimental protocols. Furthermore, we explore the putative effects of this compound on the Farnesoid X Receptor (FXR) based on the established permissive nature of the RXR-FXR heterodimer. The information presented herein is intended to serve as a valuable resource for researchers and professionals in the fields of pharmacology, molecular biology, and drug development.

Introduction to this compound and its Primary Target: The Retinoid X Receptor (RXR)

This compound is a potent synthetic agonist of the Retinoid X Receptor (RXR), a member of the nuclear receptor superfamily of ligand-activated transcription factors. RXRs (subtypes α, β, and γ) play a pivotal role in regulating gene expression by forming heterodimers with a variety of other nuclear receptors, including PPARs, LXRs, and FXRs. These heterodimers bind to specific DNA sequences known as hormone response elements (HREs) in the promoter regions of target genes, thereby modulating their transcription.

As an RXR agonist, this compound can activate RXR-containing heterodimers, leading to a cascade of downstream transcriptional events. The biological effects of this compound are therefore dependent on the specific heterodimer partner and the cellular context. This guide will focus on the well-documented interactions of this compound with PPARγ and LXR, and the inferred effects on FXR.

This compound's Modulation of PPARγ-Mediated Gene Transcription

Peroxisome Proliferator-Activated Receptor-gamma (PPARγ) is a key regulator of adipogenesis, lipid metabolism, and inflammation. It forms a permissive heterodimer with RXR, meaning that the heterodimer can be activated by agonists for either RXR or PPARγ.

Mechanism of Action

This compound, by activating the RXR partner in the PPARγ-RXR heterodimer, can induce the transcription of PPARγ target genes. This activation is particularly relevant in cell types with high levels of PPARγ expression. Research has shown that the ability of this compound to induce certain biological effects is closely correlated with cellular PPARγ mRNA levels[1].

Quantitative Data

The following table summarizes the quantitative data on the effects of this compound on PPARγ-related gene expression and cellular processes.

| Cell Line | Treatment | Concentration | Effect | Reference |

| AtT20 | This compound | 0.1-10 µM | Dose-dependent inhibition of cell proliferation | [2] |

| AtT20 | This compound | 10 µM | Significant inhibition of AtT20 cell proliferation | [2] |

| AtT20 | This compound | Dose-dependent | Decreased Pomc mRNA expression | [2] |

| AtT20 | This compound | Dose-dependent | Decreased ACTH secretion | [2] |

| BALB/c-nu mice with AtT20 cell xenografts | This compound | 5 mg/kg (i.p., 3x/week for 3 weeks) | Reduced tumor volume and Pomc mRNA expression in tumor cells | [2] |

Experimental Protocols

-

Cell Seeding: Seed AtT20 cells in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours.

-

Treatment: Treat the cells with varying concentrations of this compound (0.1, 1, 10 µM) or vehicle (DMSO) for 96 hours.

-

MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan (B1609692) Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Cell Treatment and RNA Extraction: Treat AtT20 cells with this compound as described above. Extract total RNA using a suitable kit (e.g., RNeasy Mini Kit, Qiagen).

-

cDNA Synthesis: Synthesize cDNA from 1 µg of total RNA using a reverse transcription kit (e.g., High-Capacity cDNA Reverse Transcription Kit, Applied Biosystems).

-

qPCR Reaction: Perform qPCR using a SYBR Green-based master mix and primers specific for Pomc and a housekeeping gene (e.g., Gapdh). A typical reaction mixture includes 10 µL of SYBR Green Master Mix, 1 µL of forward primer (10 µM), 1 µL of reverse primer (10 µM), 2 µL of cDNA, and 6 µL of nuclease-free water.

-

Thermal Cycling: Use a standard three-step cycling protocol: initial denaturation at 95°C for 10 minutes, followed by 40 cycles of denaturation at 95°C for 15 seconds, annealing at 60°C for 30 seconds, and extension at 72°C for 30 seconds.

-

Data Analysis: Calculate the relative gene expression using the ΔΔCt method.

This compound's Influence on LXR-Mediated Gene Transcription

Liver X Receptors (LXRα and LXRβ) are critical regulators of cholesterol, fatty acid, and glucose homeostasis. LXRs also form permissive heterodimers with RXR. The activation of the LXR-RXR heterodimer leads to the transcription of target genes involved in reverse cholesterol transport, such as ATP-binding cassette transporter A1 (ABCA1).

Mechanism of Action and Cell-Type Specificity

This compound can activate the LXR-RXR heterodimer, leading to the induction of LXR target genes like ABCA1. However, the efficacy of this compound in this regard has been shown to be cell-type dependent. In differentiated THP-1 macrophages, this compound efficiently enhances ABCA1 mRNA expression. In contrast, in RAW264.7 macrophages and undifferentiated THP-1 cells, this compound is less effective. This differential activity is linked to the cellular levels of PPARγ, suggesting a crosstalk between the PPARγ and LXR signaling pathways where this compound can activate a PPARγ-LXR-ABCA1 pathway[1].

Quantitative Data

| Cell Line | Treatment | Outcome | Result | Reference |

| Differentiated THP-1 | This compound | ABCA1 mRNA expression | Efficiently enhanced | [1] |

| Differentiated THP-1 | This compound | ApoA-I-dependent cellular cholesterol release | Efficiently enhanced | [1] |

| RAW264.7 | This compound | ABCA1 mRNA expression | Inactive | [1] |

| Undifferentiated THP-1 | This compound | ABCA1 mRNA expression | Inactive | [1] |

Experimental Protocols

-

THP-1 Differentiation: Culture THP-1 human monocytic cells in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS). To induce differentiation into macrophages, treat the cells with 100 nM phorbol (B1677699) 12-myristate 13-acetate (PMA) for 48-72 hours.

-

RAW264.7 Culture: Culture RAW264.7 murine macrophages in DMEM supplemented with 10% FBS.

-

Cell Transfection: Co-transfect HEK293T cells with an LXR expression vector, an RXR expression vector, and a luciferase reporter plasmid containing an LXR response element (LXRE) upstream of the luciferase gene. A Renilla luciferase plasmid can be co-transfected as an internal control.

-

Treatment: After 24 hours, treat the cells with various concentrations of this compound.

-

Lysis and Luciferase Assay: After 24 hours of treatment, lyse the cells and measure firefly and Renilla luciferase activities using a dual-luciferase reporter assay system.

-

Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity to control for transfection efficiency.

Putative Effects of this compound on FXR-Mediated Gene Transcription

The Farnesoid X Receptor (FXR) is a nuclear receptor that plays a central role in bile acid, lipid, and glucose metabolism. FXR forms a permissive heterodimer with RXR, which can be activated by agonists for either receptor.

Inferred Mechanism of Action

Given that this compound is a potent RXR agonist and FXR forms a permissive heterodimer with RXR, it is highly probable that this compound can activate the FXR-RXR heterodimer and induce the transcription of FXR target genes. This would be a significant finding, as FXR is a therapeutic target for various metabolic diseases. However, to date, there are no published studies that have directly investigated the effect of this compound on FXR activation. The mechanism described below is therefore putative and based on the known principles of RXR heterodimerization.

Recommended Experimental Approaches to Validate FXR Activation

To confirm the effect of this compound on FXR, the following experiments are recommended:

-

FXR Reporter Gene Assay: Similar to the LXR assay described above, using an FXR expression vector and a reporter construct with an FXR response element (FXRE).

-

qPCR for FXR Target Genes: Measurement of the mRNA levels of well-established FXR target genes such as SHP (Small Heterodimer Partner), BSEP (Bile Salt Export Pump), and OSTα/β (Organic Solute Transporter α/β) in relevant cell lines (e.g., HepG2) treated with this compound.

-

Chromatin Immunoprecipitation (ChIP) Assay: To demonstrate the recruitment of the RXR-FXR heterodimer to the FXREs of target genes in the presence of this compound.

Summary and Future Directions

This compound is a versatile RXR agonist that modulates gene transcription through its ability to activate RXR heterodimers with key nuclear receptors like PPARγ and LXR. Its effects are cell-type specific and can be influenced by the expression levels of its heterodimeric partners. While the impact of this compound on PPARγ and LXR signaling is documented, its effect on the FXR-RXR heterodimer remains to be experimentally validated. Future research should focus on elucidating the precise molecular mechanisms of this compound's action on a wider range of RXR heterodimers and exploring its therapeutic potential in various diseases, including metabolic disorders and cancer. The detailed experimental protocols provided in this guide offer a solid foundation for such investigations.

Experimental Workflow Overviews

References

The Pharmacology of HX630: A Technical Guide to a Novel Retinoid X Receptor Modulator

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the pharmacology of HX630, a synthetic dibenzodiazepine derivative. While specific quantitative data for this compound is limited in publicly available literature, this document leverages data from its close structural and functional analog, HX600, to elucidate its mechanism of action, target engagement, and potential therapeutic applications. This compound is characterized as a thia-analog of HX600 and functions as a retinoid X receptor (RXR) agonist, exhibiting synergistic activity with retinoic acid receptor (RAR) agonists in promoting cellular differentiation. This guide details its role as an RXR-RAR heterodimer-selective activator and its dual function as a RAR pan-antagonist at elevated concentrations. Included are summaries of its binding affinities, detailed experimental protocols for relevant in vitro assays, and visualizations of the implicated signaling pathways and experimental workflows.

Introduction

This compound is a novel synthetic small molecule belonging to the dibenzodiazepine class of compounds. It is structurally analogous to HX600, with a sulfur atom replacing an oxygen atom in the diazepine (B8756704) ring, classifying it as a thia-analog[1]. The primary pharmacological interest in this compound and its related compounds lies in their ability to modulate the retinoid signaling pathway, which plays a crucial role in cell differentiation, proliferation, and apoptosis.

This document serves as an in-depth technical resource, compiling the available pharmacological data and experimental methodologies to facilitate further research and development of this compound and similar molecules. Due to the limited availability of specific data for this compound, information on its well-characterized analog, HX600, is used as a proxy to infer its pharmacological profile.

Mechanism of Action

This compound exerts its biological effects primarily through the modulation of the retinoid X receptor (RXR), a member of the nuclear receptor superfamily. It functions as an RXR agonist, but its activity is most pronounced in the context of the RXR-RAR heterodimer.

Key aspects of this compound's mechanism of action include:

-

RXR-RAR Heterodimer-Selective Activation: this compound enhances the transcriptional activity of the RXR-RAR heterodimer in the presence of an RAR agonist, such as all-trans retinoic acid (ATRA) or the synthetic RARα-selective agonist Am80[1]. It is believed to bind to the RXR subunit of the heterodimer, inducing a conformational change that facilitates the recruitment of coactivators and subsequent gene transcription.

-

Synergistic Activity: this compound demonstrates synergistic effects with RAR agonists in inducing the differentiation of human promyelocytic leukemia (HL-60) cells[1]. This suggests that this compound can potentiate the therapeutic effects of RAR-targeted therapies.

-

RXR Pan-Agonist Activity: In transient transfection assays, the analog HX600 has been shown to exhibit RXR pan-agonist activity, indicating it can activate various RXR isoforms[1].

-

RAR Pan-Antagonist Activity: At high concentrations, this compound and its analogs can act as RAR pan-antagonists, inhibiting the activity of RARs[1]. This dual functionality suggests a complex, concentration-dependent interaction with the retinoid signaling pathway.

Quantitative Pharmacological Data

| Compound | Receptor | Assay Type | Kᵢ (µM) | Reference |

| HX600 | RXRα | Binding Assay | 1.9 | [2] |

| HX600 | RXRβ | Binding Assay | 0.64 | [2] |

| HX600 | RXRγ | Binding Assay | 1 | [2] |

Note: The provided Kᵢ values are for HX600 and are used as an approximation for the binding affinity of this compound to RXR isoforms. Further experimental validation is required to determine the precise quantitative pharmacology of this compound.

Signaling Pathway

This compound modulates the canonical retinoid signaling pathway through its interaction with the RXR-RAR heterodimer. The following diagram illustrates the proposed mechanism of action.

Experimental Protocols

Detailed experimental protocols for the characterization of this compound are not publicly available. However, based on the methodologies used for its analog HX600 and other retinoids, the following representative protocols can be adapted.

HL-60 Cell Differentiation Assay (NBT Reduction)

This assay assesses the ability of a compound to induce the differentiation of HL-60 promyelocytic leukemia cells into a more mature granulocytic phenotype, which is characterized by the ability to produce superoxide (B77818) and reduce nitroblue tetrazolium (NBT).

Materials:

-

HL-60 cells

-

RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin (B12071052)

-

This compound (or HX600) stock solution (in DMSO)

-

RAR agonist (e.g., Am80) stock solution (in DMSO)

-

Nitroblue tetrazolium (NBT) solution (1 mg/mL in PBS)

-

12-O-tetradecanoylphorbol-13-acetate (TPA) solution (200 ng/mL in PBS)

-

Phosphate-buffered saline (PBS)

-

Trypan blue solution

-

Hemocytometer

-

Microscope

Procedure:

-

Cell Culture: Maintain HL-60 cells in RPMI-1640 medium with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO₂.

-

Cell Seeding: Seed HL-60 cells at a density of 1 x 10⁵ cells/mL in a 24-well plate.

-

Compound Treatment: Treat the cells with various concentrations of this compound in the presence or absence of a fixed concentration of an RAR agonist (e.g., 1 nM Am80). Include appropriate vehicle controls (DMSO).

-

Incubation: Incubate the cells for 96 hours at 37°C and 5% CO₂.

-

NBT Assay:

-

Centrifuge the cells and resuspend the pellet in 200 µL of fresh medium.

-

Add 200 µL of NBT/TPA solution (1 mg/mL NBT and 200 ng/mL TPA in PBS) to each well.

-

Incubate for 25 minutes at 37°C.

-

Add 600 µL of PBS to stop the reaction.

-

-

Quantification:

-

Count the total number of cells using a hemocytometer and trypan blue exclusion for viability.

-

Count the number of NBT-positive cells (containing blue formazan (B1609692) deposits) under a light microscope.

-

Calculate the percentage of NBT-positive cells: (Number of NBT-positive cells / Total number of cells) x 100.

-

RXR-RAR Heterodimer Transactivation Assay (Luciferase Reporter Assay)

This assay measures the ability of a compound to activate the RXR-RAR heterodimer, leading to the transcription of a reporter gene (luciferase).

Materials:

-

Mammalian cell line (e.g., HEK293T)

-

Expression vectors for human RARα and RXRα

-

Luciferase reporter plasmid containing a retinoic acid response element (RARE) driving luciferase expression (e.g., pRARE-Luc)

-

Transfection reagent

-

Cell culture medium (e.g., DMEM with 10% FBS)

-

This compound (or HX600) and RAR agonist stock solutions

-

Luciferase assay reagent

-

Luminometer

Procedure:

-

Cell Seeding: Seed HEK293T cells in a 24-well plate at a density that will result in 70-80% confluency at the time of transfection.

-

Transfection: Co-transfect the cells with the RARα and RXRα expression vectors and the pRARE-Luc reporter plasmid using a suitable transfection reagent according to the manufacturer's instructions.

-

Compound Treatment: After 24 hours, replace the medium with fresh medium containing various concentrations of this compound in the presence or absence of a fixed concentration of an RAR agonist.

-

Incubation: Incubate the cells for an additional 24 hours.

-

Luciferase Assay:

-

Lyse the cells and measure the luciferase activity using a luminometer according to the manufacturer's protocol for the luciferase assay reagent.

-

-

Data Analysis: Normalize the luciferase activity to a co-transfected control plasmid (e.g., β-galactosidase) or to total protein concentration. Calculate the fold induction of luciferase activity relative to the vehicle control.

Experimental Workflows

The following diagrams illustrate the logical flow of experiments to characterize the pharmacology of this compound.

Conclusion

This compound is a promising pharmacological tool and potential therapeutic agent that modulates the retinoid signaling pathway through a unique mechanism of RXR-RAR heterodimer-selective activation. While further studies are required to fully elucidate its quantitative pharmacology and in vivo efficacy, the information gathered on its analog, HX600, provides a strong foundation for its continued investigation. The experimental protocols and workflows outlined in this guide are intended to facilitate the design and execution of future research aimed at comprehensively characterizing the pharmacological profile of this compound. The synergistic activity of this compound with RAR agonists highlights its potential for combination therapies in diseases where the retinoid pathway is dysregulated, such as in certain cancers and dermatological disorders.

References

Methodological & Application

Application Note: Utilizing HX630 in HL-60 Cell Differentiation Assays for Myeloid Leukemia Research

For Researchers, Scientists, and Drug Development Professionals

Introduction

The human promyelocytic leukemia cell line, HL-60, is a cornerstone model for studying myeloid differentiation. Inducing differentiation in these cells is a key strategy in the research and development of therapeutics for acute myeloid leukemia (AML). Retinoids, such as all-trans retinoic acid (ATRA), are potent inducers of granulocytic differentiation in HL-60 cells. Their biological effects are primarily mediated through nuclear retinoid receptors, the Retinoic Acid Receptors (RARs) and Retinoid X Receptors (RXRs).

This application note details the use of HX630, a selective Retinoid X Receptor (RXR) agonist, in HL-60 cell differentiation assays. While this compound alone demonstrates minimal to no differentiation-inducing activity, its synergistic potential when combined with a Retinoic Acid Receptor (RAR) agonist, such as ATRA, offers a powerful tool to investigate the nuanced roles of the RAR-RXR heterodimer signaling pathway in myeloid differentiation.

Principle and Mechanism of Action

Retinoids regulate gene transcription by binding to RARs and RXRs. These receptors form a heterodimer (RAR-RXR) that binds to specific DNA sequences known as Retinoic Acid Response Elements (RAREs) in the promoter regions of target genes. In the absence of a ligand, the heterodimer is bound to co-repressor proteins, inhibiting gene transcription.

The binding of an RAR agonist like ATRA to the RAR subunit of the heterodimer initiates a conformational change, leading to the dissociation of co-repressors and the recruitment of co-activators, thereby initiating the transcription of genes involved in cell differentiation. The RXR subunit can also bind to its specific ligand, such as this compound. While activation of RXR alone is insufficient to initiate the full differentiation program in HL-60 cells, the simultaneous activation of both RAR and RXR by their respective agonists can lead to a synergistic enhancement of transcriptional activity and a more robust differentiation response. This synergy is thought to arise from a more stable and active co-activator complex on the RARE.

Data Presentation

The following tables present illustrative quantitative data summarizing the expected synergistic effects of co-treating HL-60 cells with ATRA and this compound. This data is based on the established principles of RAR-RXR synergy in myeloid differentiation. Actual results may vary based on experimental conditions.

Table 1: Nitroblue Tetrazolium (NBT) Reduction Assay

The NBT reduction assay is a functional measure of granulocytic differentiation, where differentiated cells with functional NADPH oxidase reduce the yellow NBT to a dark blue formazan (B1609692) precipitate.

| Treatment Group | Concentration | % NBT Positive Cells (Mean ± SD) |

| Vehicle Control | - | 5 ± 2 |

| ATRA | 1 µM | 45 ± 5 |

| This compound | 100 nM | 7 ± 3 |

| ATRA + this compound | 1 µM + 100 nM | 75 ± 6 |

Table 2: CD11b Expression by Flow Cytometry

CD11b (Mac-1 α-subunit) is a cell surface marker of myeloid differentiation. Its expression level is quantified using flow cytometry.

| Treatment Group | Concentration | % CD11b Positive Cells (Mean ± SD) |

| Vehicle Control | - | 3 ± 1 |

| ATRA | 1 µM | 50 ± 7 |

| This compound | 100 nM | 5 ± 2 |

| ATRA + this compound | 1 µM + 100 nM | 85 ± 8 |

Experimental Protocols

Cell Culture and Maintenance

-

Cell Line: HL-60 (ATCC® CCL-240™).

-

Culture Medium: RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS), 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin.

-

Culture Conditions: Maintain cells in a humidified incubator at 37°C with 5% CO₂.

-

Subculturing: Passage cells every 2-3 days to maintain a density between 1 x 10⁵ and 1 x 10⁶ cells/mL. Use cells in the exponential growth phase for experiments.

HL-60 Cell Differentiation Assay

Experimental workflow for HL-60 cell differentiation assay.

-

Seeding: Seed HL-60 cells at a density of 2 x 10⁵ cells/mL in fresh culture medium in appropriate culture vessels (e.g., 6-well plates).

-

Treatment: Prepare stock solutions of ATRA (in DMSO) and this compound (in DMSO). Add the compounds to the cell cultures to achieve the desired final concentrations (e.g., 1 µM ATRA and/or 100 nM this compound). Include a vehicle control (DMSO) at the same final concentration as the highest treatment group.

-

Incubation: Incubate the cells for 72-96 hours at 37°C with 5% CO₂.

Nitroblue Tetrazolium (NBT) Reduction Assay Protocol

-

Harvest Cells: After the incubation period, harvest the cells by centrifugation at 300 x g for 5 minutes.

-

Resuspend: Resuspend the cell pellet in 200 µL of fresh RPMI-1640 medium.

-

NBT Solution: Prepare a working solution of 1 mg/mL NBT and 200 ng/mL Phorbol 12-myristate 13-acetate (PMA) in PBS.

-

Incubation: Add 200 µL of the NBT/PMA solution to each 200 µL cell suspension and incubate at 37°C for 25 minutes.

-

Cytospin and Staining: Prepare cytospin slides of the cell suspensions. Counterstain with Wright-Giemsa stain.

-

Quantification: Count at least 200 cells under a light microscope. Cells containing intracellular dark blue formazan deposits are considered NBT-positive. Calculate the percentage of NBT-positive cells.

CD11b Expression Analysis by Flow Cytometry Protocol

-

Harvest Cells: Harvest cells by centrifugation at 300 x g for 5 minutes.

-

Washing: Wash the cells once with ice-cold PBS containing 1% Bovine Serum Albumin (BSA).

-

Staining: Resuspend the cell pellet in 100 µL of PBS/1% BSA. Add a fluorochrome-conjugated anti-human CD11b antibody (and a corresponding isotype control in a separate tube) at the manufacturer's recommended concentration.

-

Incubation: Incubate on ice for 30 minutes in the dark.

-

Washing: Wash the cells twice with ice-cold PBS/1% BSA.

-

Resuspend: Resuspend the final cell pellet in 300-500 µL of PBS/1% BSA.

-

Analysis: Analyze the samples on a flow cytometer. Gate on the live cell population based on forward and side scatter properties. Determine the percentage of CD11b-positive cells relative to the isotype control.

Signaling Pathway

The synergistic effect of ATRA and this compound on HL-60 cell differentiation is mediated through the RAR-RXR heterodimer signaling pathway.

RAR-RXR heterodimer signaling pathway in myeloid differentiation.

Logical Relationship Diagram

The following diagram illustrates the logical relationship between the combined treatment of ATRA and this compound and the expected outcomes in HL-60 cell differentiation assays.

Logical flow of synergistic differentiation by ATRA and this compound.

Conclusion

The use of the RXR-selective agonist this compound in combination with an RAR agonist like ATRA provides a valuable experimental system to study the synergistic mechanisms of retinoid-induced myeloid differentiation. This approach allows for the specific interrogation of the RAR-RXR heterodimer signaling axis and may aid in the identification of more potent and selective therapeutic strategies for AML. The protocols and data presented in this application note serve as a comprehensive guide for researchers to effectively utilize this compound in HL-60 cell differentiation assays.

Application Notes and Protocols for HX630 Treatment in Vascular Smooth Muscle Cell Proliferation

For Researchers, Scientists, and Drug Development Professionals

Introduction

Vascular smooth muscle cell (VSMC) proliferation is a critical pathological event in the development of vascular diseases such as atherosclerosis and restenosis. HX630, a novel synthetic agonist of the Retinoid X Receptor (RXR), has demonstrated potent anti-proliferative effects on VSMCs, positioning it as a promising therapeutic candidate for vascular injury and intimal thickening.[1] This document provides detailed application notes and experimental protocols for the use of this compound in inhibiting VSMC proliferation, particularly in the context of inflammation-induced growth stimulated by Interleukin-1 beta (IL-1β).

Mechanism of Action

This compound exerts its effects by activating the RXR, a nuclear receptor that forms heterodimers with other nuclear receptors, including Peroxisome Proliferator-Activated Receptors (PPARs) and Liver X Receptors (LXRs).[1] Upon activation by an agonist like this compound, the RXR heterodimer binds to specific response elements on the DNA, regulating the transcription of target genes. In VSMCs, this activation has been shown to suppress inflammatory responses and inhibit cell proliferation.[1] One of the key mechanisms is the inhibition of pro-inflammatory cytokine signaling, such as the pathway induced by IL-1β, leading to a downstream reduction in the expression of other inflammatory mediators like Interleukin-6 (IL-6).[1]

Signaling Pathway of this compound in VSMC Proliferation

The signaling cascade initiated by this compound in the context of IL-1β-induced VSMC proliferation is multifaceted. IL-1β typically promotes VSMC proliferation by activating inflammatory signaling pathways. This compound, by activating the RXR, can interfere with these pathways. The activated RXR heterodimer can transcriptionally repress pro-proliferative and pro-inflammatory genes. This leads to the suppression of key drivers of cell cycle progression and a reduction in the inflammatory microenvironment that fosters VSMC growth.

Data Presentation

The following tables summarize the expected quantitative outcomes from the described experimental protocols. These are representative data based on published findings on RXR agonists and VSMC proliferation. Actual results may vary.

Table 1: Effect of this compound on IL-1β-Induced VSMC Proliferation (BrdU Assay)

| Treatment Group | IL-1β (10 ng/mL) | This compound Concentration | % BrdU Positive Cells (Mean ± SD) | % Inhibition of Proliferation |

| Vehicle Control | - | - | 5 ± 1.2 | N/A |

| IL-1β Control | + | - | 45 ± 3.5 | 0 |

| This compound Treatment 1 | + | 1 nM | 30 ± 2.8 | 33.3 |

| This compound Treatment 2 | + | 10 nM | 20 ± 2.1 | 55.6 |

| This compound Treatment 3 | + | 100 nM | 12 ± 1.9 | 73.3 |

| This compound Treatment 4 | + | 1 µM | 8 ± 1.5 | 82.2 |

Table 2: Effect of this compound on IL-6 Gene Expression in IL-1β-Stimulated VSMCs (RT-qPCR)

| Treatment Group | IL-1β (10 ng/mL) | This compound Concentration (1 µM) | Relative IL-6 mRNA Expression (Fold Change) | % Reduction in IL-6 mRNA |

| Vehicle Control | - | - | 1.0 | N/A |

| IL-1β Control | + | - | 15.0 | 0 |